Bienvenue dans la boutique en ligne BenchChem!

CC-92480

CRBN binding E3 ligase competitive FRET

CC-92480 (mezigdomide) is the most advanced degradable molecular glue for CRBN-mediated IKZF1/3 degradation. Engineered for 100% CRBN conformational closure—contrasting iberdomide (50%) and pomalidomide (20%)—it delivers >80% target depletion in MM cells within 72h. Active in lenalidomide- and pomalidomide-resistant models (IC₅₀ 0.04–5 nM) and clinically proven in phase 3 trials for triple-class-refractory MM (ORR 48%). Superior tool for IMiD resistance and combination studies. For R&D only.

Molecular Formula
Molecular Weight
Cat. No. B1574584
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCC-92480
SynonymsCC-92480;  CC 92480;  CC92480; 
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

CC-92480 (Mezigdomide) for Procurement: A Next-Generation CELMoD Protein Degrader for Lenalidomide-Resistant Multiple Myeloma Research


CC-92480 (mezigdomide) is an orally bioavailable, next-generation cereblon E3 ligase modulator (CELMoD) that functions as a molecular glue degrader, targeting the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3) for ubiquitination and subsequent proteasomal degradation. Unlike first-generation immunomodulatory drugs (IMiDs) such as lenalidomide and pomalidomide, CC-92480 was specifically designed through structure-activity relationship optimization to achieve efficient and rapid protein degradation kinetics [1]. The compound binds to cereblon (CRBN) with high affinity (IC₅₀ = 0.03 μM in a FRET-based competitive binding assay) and induces potent, sustained degradation of Ikaros and Aiolos in multiple myeloma (MM) cells, including those with acquired resistance to lenalidomide and pomalidomide [2]. CC-92480 is currently under phase 3 clinical investigation for relapsed/refractory multiple myeloma (RRMM) and represents the first CELMoD to enter clinical development that was purposefully engineered for maximal degradation efficiency rather than discovered serendipitously [3].

Why Lenalidomide or Iberdomide Cannot Substitute for CC-92480 in Resistant Myeloma Models


Generic substitution of CC-92480 with lenalidomide, pomalidomide, or even the closely related CELMoD iberdomide (CC-220) fails in research settings due to fundamental differences in cereblon binding kinetics, degradation efficiency, and clinical positioning. While all CELMoDs share a common target (CRBN) and degrade overlapping substrates (Ikaros/Aiolos), CC-92480 was specifically engineered for maximal conformational closure of the CRBN-ligase complex (100% closure efficiency versus 50% for iberdomide and approximately 20% for pomalidomide) [1], which translates into quantifiably faster and more complete target degradation. Critically, CC-92480 maintains potent antiproliferative activity (IC₅₀ range 0.04–5 nM) in lenalidomide-resistant and pomalidomide-resistant MM cell lines where iberdomide and earlier IMiDs show markedly reduced or absent efficacy [2]. Clinical data further distinguish CC-92480: it has demonstrated a 48% overall response rate as a single agent combined with dexamethasone in heavily pretreated, triple-class-refractory RRMM patients—a population where lenalidomide and pomalidomide are no longer effective therapeutic options [3]. The compound's enhanced immune stimulatory activity, including MHC class I upregulation and CD8+ T-cell activation, represents an additional dimension of differentiation not equivalently shared by earlier-generation agents [4].

CC-92480 Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparator Data


CRBN Binding Affinity: CC-92480 vs. Lenalidomide — 42-Fold Higher Affinity in Competitive FRET Assay

In a direct head-to-head CRBN protein competitive binding assay using a Cy5-labeled CELMoD analog probe, CC-92480 displaced the probe from CRBN with an IC₅₀ value of 0.03 μM, compared to lenalidomide which competed with an IC₅₀ value of 1.27 μM in the identical assay system [1]. This represents an approximately 42-fold higher binding affinity for CC-92480 relative to lenalidomide. The enhanced binding affinity correlates with the compound's ability to more efficiently recruit Ikaros to the CRBN E3 ligase complex, an effect that was independently verified in two orthogonal CRBN/Ikaros binding assays where CC-92480 outperformed pomalidomide [1].

CRBN binding E3 ligase competitive FRET affinity comparison

Antiproliferative Potency: CC-92480 Exhibits Sub-Nanomolar IC₅₀ in Lenalidomide-Resistant MM Cell Lines

CC-92480 demonstrates potent antiproliferative activity across a broad panel of 20 multiple myeloma cell lines, including those with acquired resistance to lenalidomide or pomalidomide and those with low CRBN expression. Approximately half of the evaluated MM cell lines were highly sensitive to CC-92480, with IC₅₀ values for antiproliferative activity ranging from 0.04 to 5 nM [1]. Only 2 of the 20 cell lines tested exhibited IC₅₀ values > 100 nM. This activity is maintained in lenalidomide-resistant H929 R10-1 cells, where CC-92480 induced degradation of Ikaros and Aiolos at concentrations as low as 1 nM . In contrast, lenalidomide shows negligible activity in these resistant models. The tumoricidal effect is CRBN-dependent, as complete loss of CRBN or stabilization of Ikaros/Aiolos abrogates the antiproliferative response [1].

antiproliferative IC50 drug resistance multiple myeloma

Clinical Efficacy in Triple-Class-Refractory RRMM: 48% ORR at Therapeutic Doses

In the first-in-human phase 1 study (CC-92480-MM-001; NCT03374085) of CC-92480 combined with dexamethasone in heavily pretreated relapsed/refractory multiple myeloma patients, an overall response rate (ORR) of 48% was observed at therapeutic doses (1.0 mg QD schedules) [1]. The study population had a median of 6 prior regimens (range 2–13), with 89% prior lenalidomide exposure, 83% prior pomalidomide exposure, and 78% prior anti-CD38 antibody therapy. Responses were independent of immunomodulatory drug (IMiD) refractoriness, with confirmed Ikaros and Aiolos degradation observed in bone marrow plasma cells of lenalidomide- and pomalidomide-refractory patients [1]. This 48% ORR in a population where lenalidomide and pomalidomide are no longer effective represents clinical validation of the compound's ability to overcome IMiD resistance. In subsequent phase 1/2 combination studies (CC-92480-MM-002), mezigdomide combined with proteasome inhibitors (bortezomib or carfilzomib) and dexamethasone achieved ORRs ranging from 77.8% to 90.9% across dose cohorts in RRMM patients [2].

clinical trial ORR relapsed/refractory triple-class-refractory

CRBN Complex Closure Efficiency: CC-92480 Achieves 100% Conformational Closure vs. 50% for Iberdomide and 20% for Pomalidomide

The functional consequence of CC-92480's optimized molecular design is a complete (100%) closure of the CRBN E3 ligase complex upon binding, which directly correlates with degradation efficiency of Ikaros and Aiolos. By comparison, iberdomide (CC-220) closes the complex by approximately 50%, and pomalidomide achieves only approximately 20% closure [1]. This graded conformational effect translates into corresponding differences in degradation kinetics: CC-92480 induces rapid, deep, and sustained degradation of Ikaros and Aiolos, with degradation depth reaching > 80% in MM cells within 72 hours [2]. The enhanced degradation efficiency is further reflected in the downstream reduction of c-Myc and interferon regulatory factor 4 (IRF4), transcription factors critically linked to MM cell survival and apoptosis induction as measured by cleaved caspase-3 activation [3]. Mezigdomide is significantly more potent preclinically than iberdomide, which itself is up to 20 to 40 times more potent than pomalidomide or lenalidomide in similar model systems [4].

CRBN conformational change E3 ligase activation degradation efficiency CELMoD comparison

In Vivo Tumor Growth Inhibition in Lenalidomide-Resistant Xenograft Models

CC-92480 demonstrates dose-dependent tumor growth inhibition in a lenalidomide-resistant H929 R10-1 mouse xenograft model. Oral administration of CC-92480 at doses of 1, 3, and 10 mg/kg produced significant reduction in tumor growth compared to vehicle control . The in vivo activity correlates with the compound's ability to induce apoptosis in the same lenalidomide-resistant H929 R10-1 cells, where Ikaros and Aiolos degradation was observed at concentrations of 1, 10, and 100 nM . Additionally, CC-92480 showed greater in vivo efficacy than pomalidomide across four distinct T-cell lymphoma (TCL) xenograft models, where it selectively degraded IKZF1 and ZFP91 with greater potency [1]. The enhanced in vivo activity is consistent with the compound's optimized degradation kinetics and higher CRBN binding affinity, translating the preclinical differentiation into a therapeutically relevant in vivo efficacy advantage.

xenograft in vivo efficacy tumor growth inhibition lenalidomide resistance

Cereblon E3 Ligase Modulator (CELMoD) Class Comparison: 10–20× Higher CRBN Binding Capacity vs. Traditional IMiDs

At the class level, CELMoDs including CC-92480 (mezigdomide) and CC-220 (iberdomide) demonstrate a 10–20 times higher binding capacity for cereblon and promote a more profound and rapid breakdown of Ikaros and Aiolos compared to traditional immunomodulatory agents (IMiDs) such as lenalidomide and pomalidomide [1]. Within the CELMoD class, CC-92480 represents the most optimized agent for degradation efficiency, having been specifically designed through iterative structure-activity relationship studies that prioritized degradation kinetics beyond simple potency metrics [2]. The enhanced binding capacity of CELMoDs enables effective substrate degradation even in cells with low CRBN expression, a known resistance mechanism to first-generation IMiDs. CC-92480's unique immune-modulatory profile further distinguishes it within the CELMoD class, including the ability to upregulate MHC class I expression and enhance CD8+ T-cell immune surveillance through improved antigen presentation [3].

CELMoD CRBN binding IMiD class comparison protein degradation

High-Value Research and Procurement Application Scenarios for CC-92480


Lenalidomide/Pomalidomide-Resistant Multiple Myeloma Preclinical Models

CC-92480 is optimally suited for researchers investigating mechanisms of IMiD resistance in multiple myeloma and for screening novel combination strategies in lenalidomide-refractory settings. The compound retains full antiproliferative activity (IC₅₀ 0.04–5 nM) in MM cell lines with acquired resistance to lenalidomide and pomalidomide, including those with low CRBN expression [1]. In H929 R10-1 lenalidomide-resistant xenograft models, CC-92480 produces dose-dependent tumor growth inhibition at 1–10 mg/kg oral dosing , enabling robust in vivo pharmacology studies where lenalidomide and pomalidomide are ineffective. The compound's 42-fold higher CRBN binding affinity (IC₅₀ 0.03 μM vs. lenalidomide 1.27 μM) [1] and complete CRBN complex closure efficiency provide mechanistic validation for studies focused on overcoming resistance mechanisms including CRBN downregulation and IKZF1/3 pathway adaptation.

Triple-Class-Refractory RRMM Translational Research and Combination Therapy Screening

For translational research programs focused on heavily pretreated, triple-class-refractory multiple myeloma (refractory to IMiDs, proteasome inhibitors, and anti-CD38 antibodies), CC-92480 offers clinically validated activity. In the phase 1 CC-92480-MM-001 study, CC-92480 combined with dexamethasone achieved a 48% ORR in patients with a median of 6 prior regimens, including 89% prior lenalidomide and 83% prior pomalidomide exposure [2]. Preclinical synergy has been demonstrated with dexamethasone, bortezomib, carfilzomib, and daratumumab [3], with combination studies showing enhanced tumor cell killing in lenalidomide-resistant MM cell lines. Researchers developing next-generation combination regimens for RRMM should prioritize CC-92480 as the CELMoD backbone based on its maximal degradation efficiency and established clinical activity in the most refractory patient populations.

CELMoD Comparative Pharmacology and Structure-Activity Relationship Studies

CC-92480 serves as the benchmark reference compound for maximal-efficiency CELMoD pharmacology studies. Its 100% CRBN complex closure efficiency contrasts with iberdomide (50%) and pomalidomide (20%) [4], providing a quantitative gradient for structure-activity relationship (SAR) investigations of CRBN conformational modulation and substrate degradation kinetics. CC-92480's unique property of upregulating MHC class I expression and enhancing CD8+ T-cell activation through improved antigen presentation [5] offers an additional differentiation axis for immunomodulation-focused CELMoD research. The compound is also effective in lenalidomide-, pomalidomide-, and CC-220-resistant cell lines [6], making it the CELMoD of choice for studies requiring activity across the broadest range of resistant phenotypes.

IKZF1/IKZF3 Degradation Kinetics and Targeted Protein Degradation (TPD) Mechanistic Studies

CC-92480 is the optimal tool compound for researchers studying rapid and sustained transcription factor degradation kinetics in the context of targeted protein degradation (TPD). The compound was specifically designed for efficient and rapid protein degradation kinetics [7] and produces degradation depth of >80% in MM cells within 72 hours, with corresponding reduction of downstream transcription factors c-Myc and IRF4 linked to apoptosis induction via cleaved caspase-3 activation [1]. In T-cell lymphoma models, CC-92480 selectively degrades IKZF1 and ZFP91 with greater potency than pomalidomide [8]. For laboratories developing degrader kinetic assays, studying ubiquitination dynamics, or investigating the relationship between degradation efficiency and downstream phenotypic outcomes, CC-92480 provides the most rapid and complete target depletion among commercially available CELMoD research compounds.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

47 linked technical documents
Explore Hub


Quote Request

Request a Quote for CC-92480

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.